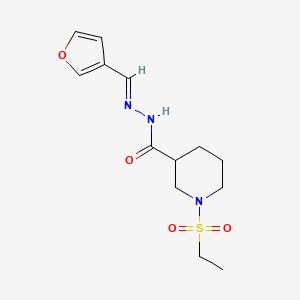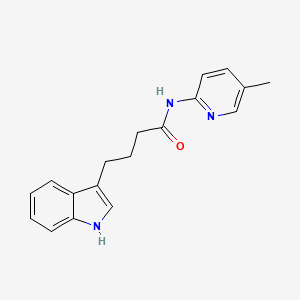
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide
Overview
Description
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide, also known as EFP, is a chemical compound that has been widely studied for its potential applications in scientific research. EFP is a hydrazide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is not fully understood, but it is thought to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, neuroprotection, and immunomodulation. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide in scientific research is its versatility. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In addition, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is relatively easy to synthesize and has good stability, making it a practical option for lab experiments. However, one of the limitations of using 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide is its potential toxicity. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling and using this compound.
Future Directions
There are many potential future directions for research on 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. One area of interest is the development of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide-based therapies for cancer and neurodegenerative diseases. 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have promising anti-tumor and neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the exact mechanism of action of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. While some progress has been made in understanding how 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide works, there is still much to be learned about the molecular pathways and targets involved. Finally, there is a need for further research on the safety and toxicity of 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide. While 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has shown promise as a research tool and potential therapeutic agent, more studies are needed to determine its safety and potential side effects.
Scientific Research Applications
1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(ethylsulfonyl)-N'-(3-furylmethylene)-3-piperidinecarbohydrazide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-furan-3-ylmethylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(18,19)16-6-3-4-12(9-16)13(17)15-14-8-11-5-7-20-10-11/h5,7-8,10,12H,2-4,6,9H2,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYYSBJESQIHQC-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(ethylsulfonyl)-N'-[(E)-furan-3-ylmethylidene]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)
![N-(3,5-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4840775.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840781.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4840796.png)


![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4840818.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4840821.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4840828.png)
![N-[3-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4840833.png)
![isopropyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4840838.png)

![methyl 5-methyl-2-{[(3-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4840865.png)